SRC-1 NR box peptide

estrogen receptor coactivator binding affinity NR box selectivity

SRC-1 NR box peptide (CAS 227929-80-8, molecular weight 1786.09 Da, formula C₇₉H₁₃₆N₂₆O₂₁) is a 14-amino acid fragment derived from nuclear receptor interaction domain II (NR box II) of steroid receptor coactivator-1 (SRC-1/NCOA1), a member of the p160 coactivator family. The peptide contains the conserved LXXLL motif (where L = leucine, X = any amino acid) that serves as the primary docking interface for ligand-activated nuclear receptors (NRs), including estrogen receptors (ERα/β), retinoid receptors (RAR/RXR), liver X receptors (LXR), and the vitamin D receptor (VDR).

Molecular Formula C79H136N26O21
Molecular Weight 1786.1 g/mol
Cat. No. B12383388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSRC-1 NR box peptide
Molecular FormulaC79H136N26O21
Molecular Weight1786.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)N
InChIInChI=1S/C79H136N26O21/c1-12-43(10)62(104-69(117)48(17-13-14-26-80)94-73(121)57(33-45-35-87-37-91-45)101-66(114)49(18-15-27-89-78(83)84)93-67(115)52(21-24-60(108)109)97-76(124)63(44(11)106)105-64(112)47(81)29-39(2)3)75(123)103-56(32-42(8)9)72(120)102-58(34-46-36-88-38-92-46)74(122)95-50(19-16-28-90-79(85)86)65(113)99-55(31-41(6)7)71(119)100-54(30-40(4)5)70(118)96-51(20-23-59(82)107)68(116)98-53(77(125)126)22-25-61(110)111/h35-44,47-58,62-63,106H,12-34,80-81H2,1-11H3,(H2,82,107)(H,87,91)(H,88,92)(H,93,115)(H,94,121)(H,95,122)(H,96,118)(H,97,124)(H,98,116)(H,99,113)(H,100,119)(H,101,114)(H,102,120)(H,103,123)(H,104,117)(H,105,112)(H,108,109)(H,110,111)(H,125,126)(H4,83,84,89)(H4,85,86,90)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-/m0/s1
InChIKeyPJETYFQZIQXGOW-LFQYQJMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SRC-1 NR Box Peptide: Procurement-Relevant Identity, Sequence, and Class Context for Nuclear Receptor Coactivator Studies


SRC-1 NR box peptide (CAS 227929-80-8, molecular weight 1786.09 Da, formula C₇₉H₁₃₆N₂₆O₂₁) is a 14-amino acid fragment derived from nuclear receptor interaction domain II (NR box II) of steroid receptor coactivator-1 (SRC-1/NCOA1), a member of the p160 coactivator family . The peptide contains the conserved LXXLL motif (where L = leucine, X = any amino acid) that serves as the primary docking interface for ligand-activated nuclear receptors (NRs), including estrogen receptors (ERα/β), retinoid receptors (RAR/RXR), liver X receptors (LXR), and the vitamin D receptor (VDR) [1]. As a research tool, this peptide is employed in fluorescence polarization, TR-FRET, and AlphaScreen assays to probe coactivator–NR binding mechanisms, screen for nuclear receptor ligands, and competitively inhibit full-length coactivator recruitment .

Why SRC-1 NR Box Peptide Cannot Be Replaced by Other p160 NR Box Peptides or Full-Length Coactivator Fragments


Nuclear receptor coactivators within the p160 family (SRC-1, SRC-2/GRIP1/TIF2, SRC-3/AIB1/ACTR) each contain multiple NR boxes with distinct receptor-binding preferences that cannot be predicted from the conserved LXXLL consensus alone [1]. Even within SRC-1 itself, the four NR boxes (I–IV) exhibit widely divergent affinities for individual nuclear receptors; NR box II can bind ERα with Kd ≈ 155 nM while NR boxes I and III show Kd > 2,500 nM—a >16-fold difference [2]. Across coactivator families, SRC-2 NR box II displays approximately 3.8-fold weaker binding to ERβ than SRC-1 NR box II, while the androgen receptor binds GRIP1 well but SRC-1 poorly [1][3]. Furthermore, the isolated NR box peptide and the full-length SRC-1 nuclear receptor domain (NRD) have different potencies, stoichiometries, and ligand-response profiles in receptor stabilization assays [4]. Substituting SRC-1 NR box peptide with a different NR box or coactivator fragment will produce quantitatively and mechanistically distinct results, compromising experimental reproducibility and data interpretation across nuclear receptor screening campaigns.

Quantitative Differentiation Evidence for SRC-1 NR Box Peptide Versus Closest Analogs and In-Class Alternatives


SRC-1 NR Box II Peptide Exhibits >16-Fold Higher Affinity for ERα Compared to SRC-1 NR Boxes I and III, and ~6-Fold Higher Than NR Box IV

Among the four SRC-1 NR boxes, only NR box II demonstrates high-affinity binding to ERα in the presence of 17β-estradiol (E2). SRC-1 NR box II binds ERα with a Kd of 155 ± 21 nM, whereas NR box I and NR box III each display Kd values exceeding 2,500 nM (>16-fold weaker) [1]. NR box IV exhibits intermediate affinity with a Kd of 934 ± 259 nM, approximately 6-fold weaker than NR box II [1]. This hierarchy is ligand-dependent: under diethylstilbestrol (DES), NR box II affinity decreases to 560 ± 126 nM, and under genistein to 429 ± 78 nM, but NR box II remains the only high-affinity SRC-1 NR box for ERα across all three ligands tested [1].

estrogen receptor coactivator binding affinity NR box selectivity

SRC-1 NR Box II Binds ERβ with ~3.8-Fold Higher Affinity Than the Homologous SRC-2 NR Box II

When comparing the second NR box across p160 family members for ERβ binding, SRC-1 NR box II (Kd = 204 ± 27 nM, +E2) demonstrates substantially higher affinity than SRC-2 NR box II (Kd = 773 ± 236 nM, +E2)—a ~3.8-fold difference [1]. SRC-3 NR box II binds with intermediate affinity (Kd = 443 ± 97 nM) [1]. This quantifiable divergence contradicts the assumption that NR box II motifs are functionally interchangeable across the p160 family. Notably, the rank order shifts with different ligands: under DES, SRC-1 NR box II (Kd = 172 ± 36 nM) and SRC-2 NR box II (Kd = 144 ± 83 nM) converge, demonstrating that the differentiation is both coactivator- and ligand-dependent [1].

coactivator family selectivity ERβ SRC-2 comparison

Isolated SRC-1 NR Box II Peptide Versus Full-Length SRC-1 NRD: Different Potency, Stoichiometry, and Suitability for Mechanistic Studies

The isolated SRC-1 NR box II peptide (NR-2, 15 amino acids) and the full SRC-1 nuclear receptor domain (SRC1-NRD, 203 amino acids encompassing all three internal NR boxes) exhibit quantitatively distinct behaviors in estrogen receptor ligand stabilization assays. Both the NR-2 peptide and SRC1-NRD slow the dissociation of agonist ligands (tetrahydrochrysene-ketone, estradiol, diethylstilbestrol) from ER, increasing the half-life of the ER–agonist complex by up to 50- to 60-fold [1]. However, the SRC1-NRD achieves its maximal effect at 30 nM, whereas the isolated NR-2 peptide requires substantially higher concentrations, demonstrating that the NRD has markedly higher potency [1]. Furthermore, the SRC1-NRD binds with a stoichiometry of one SRC1-NRD per ER dimer, a property not shared by the isolated NR box peptide [1]. Neither peptide significantly affects antagonist ligand dissociation rates [1].

ligand dissociation kinetics coactivator stoichiometry NR box vs. NRD comparison

SRC-1 Exhibits a Fundamentally Distinct ER-Binding Mode from PGC-1α: Ligand-Dependent vs. Ligand-Independent Recruitment

Fluorescence anisotropy studies directly comparing SRC-1 and PGC-1α coactivator fragments reveal mechanistically distinct ER-binding modes. A PGC-1α fragment (residues 91–408) binds ERα and ERβ with high affinity in the presence of estradiol (Kd ≈ 5 nM) and, unlike SRC-1 fragment (570–780), retains significant ligand-independent binding to ERβ (Kd ≈ 30 nM in the absence of agonist) [1]. Competition experiments demonstrate that unlabeled PGC-1α 91–408 efficiently displaces labeled PGC-1α from ERα, but unlabeled SRC-1 570–780 cannot compete for PGC-1α binding to ERα, whereas the reverse competition (PGC-1α displacing SRC-1) is effective, establishing asymmetric binding modes [1]. These data also provide evidence for a ternary complex in which ERα simultaneously accommodates both SRC-1 and PGC-1α [1].

coactivator binding mode PGC-1α ligand independence

SRC-1 Binds Androgen Receptor Poorly Compared to GRIP1: Coactivator-Level Selectivity Relevant to AR-Focused Assays

A systematic comparison of nine nuclear receptors revealed that GRIP1 (SRC-2) and SRC-1 exhibit similar but not identical NR-binding preferences, with the most striking difference observed for the androgen receptor (AR): AR bound well to GRIP1 but poorly to SRC-1 [1]. Within SRC-1, NR box II and NR box III are the critical motifs for most NR-binding activity, with ER interactions more strongly dependent on NR box II and AR/GR interactions more dependent on NR box III [1]. These findings were established through quantitative yeast two-hybrid and mammalian cell interaction assays using wild-type and NR box-mutant coactivator constructs [1].

androgen receptor GRIP1 coactivator specificity

NR Box-2 of SRC-1 Contains Unique Determinant Residues (H-3Q, I-1T/V, H+2P) That Govern Selective Nuclear Receptor Interactions

Mutational analysis of SRC-1 NR box-2 and NR box-3 identified critical residues that determine selective interaction with target nuclear receptors. For LXR/RXR heterodimers, NR box-2 and NR box-3 serve as the essential binding targets for SRC-1-induced stimulation of LXR transactivity, with competitive in vitro binding confirmed between these two boxes for LXR [1]. The critical residues of NR box-2 span positions −4 to +5 of the LXXLL motif, and specific mutants (H-3Q, I-1T/V, H+2P) exhibit distinct interaction profiles depending on the target NR, identifying these residues as specific determinants for selective NR box-2–receptor pairing [2]. In contrast, NR box-3 critical residues are more narrowly localized (positions −1 to +5) and do not show the same receptor-dependent differential patterns [2].

NR box structure-activity relationship LXR/RXR mutational analysis

High-Value Application Scenarios for SRC-1 NR Box Peptide Based on Verified Differentiation Evidence


Nuclear Receptor Ligand Screening via TR-FRET Coactivator Recruitment Assays with Maximal Assay Window at ERα

SRC-1 NR box II peptide is the optimal coactivator probe for time-resolved FRET-based screening of ERα ligands because it achieves Kd = 155 ± 21 nM (+E2), providing a >16-fold larger assay window compared to SRC-1 NR boxes I or III (Kd > 2,500 nM) [1]. This superior affinity enables detection of weak partial agonists and low-abundance receptor conformations at practical peptide concentrations. The ligand-dependent affinity modulation (Kd shifting to 560 nM under DES and 429 nM under genistein) further allows ligand profiling and SERM discrimination in a single assay format [1].

ER Subtype-Selective Coactivator Recruitment Profiling for SERM and SERD Characterization

The differential binding profile of SRC-1 NR box II across ERα (Kd = 155 nM) and ERβ (Kd = 204 nM) under E2, combined with the inversion of relative affinity under genistein (ERβ Kd = 73 nM becoming ~1.4-fold tighter than ERα Kd = 429 nM), makes this peptide uniquely suited for profiling ligand-specific ER subtype coactivator recruitment preferences [1]. Substituting SRC-2 NR box II (ERβ Kd = 773 nM with E2) would compress the dynamic range for ERβ-selective ligand detection by approximately 3.8-fold [1].

Competitive Inhibition Studies to Dissect Full-Length Coactivator Contribution in Transcriptional Activation

SRC-1 NR box peptide functions as a sequence-specific competitive inhibitor of full-length SRC-1 and other p160 coactivators for nuclear receptor binding, enabling loss-of-function dissection of coactivator-dependent transcriptional responses [1]. This application is particularly valuable for distinguishing SRC-1-mediated effects from PGC-1α-mediated effects, given the established asymmetric competition between these coactivators: PGC-1α can displace SRC-1 from ERα, but SRC-1 cannot displace PGC-1α [2]. SRC-1 NR box peptide can thus be used to selectively block the SRC-1 contribution without affecting PGC-1α-mediated signaling.

LXR/RXR Heterodimer Coactivator Interaction Studies Requiring NR Box-2-Specific Binding Determinants

For studies of LXR/RXR heterodimer coactivator interactions, SRC-1 NR box-2 peptide is essential rather than interchangeable with NR box-3 because only NR box-2 contains the broader determinant region (positions −4 to +5) that includes residues H-3Q, I-1T/V, and H+2P, which confer receptor-specific selectivity [1][2]. NR box-2 and NR box-3 compete for binding to LXR in vitro, but their distinct residue-level determinants produce different NR interaction profiles, meaning substitution of one for the other will yield quantitatively and qualitatively different coactivator recruitment data [1][2].

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